1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one

Regiospecific Synthesis Friedel-Crafts Acylation N-Protecting Group Strategy

1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one (CAS 97188-34-6) is a 1-(phenylsulfonyl)-protected, 2-acetylated pyrrole derivative. It belongs to a class of N-blocked pyrroles whose synthetic utility hinges on the regiospecific control exerted by the phenylsulfonyl group during electrophilic substitution.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
CAS No. 97188-34-6
Cat. No. B12893581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one
CAS97188-34-6
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCCC1=C(N(C=C1)S(=O)(=O)C2=CC=CC=C2)C(=O)C
InChIInChI=1S/C14H15NO3S/c1-3-12-9-10-15(14(12)11(2)16)19(17,18)13-7-5-4-6-8-13/h4-10H,3H2,1-2H3
InChIKeyZWQQJFQNHBLFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one (CAS 97188-34-6): A Defined Intermediate for Regiospecific Pyrrole Chemistry


1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one (CAS 97188-34-6) is a 1-(phenylsulfonyl)-protected, 2-acetylated pyrrole derivative. It belongs to a class of N-blocked pyrroles whose synthetic utility hinges on the regiospecific control exerted by the phenylsulfonyl group during electrophilic substitution [1]. While the phenylsulfonyl group is a known directing moiety for 3-acylation, its performance is not uniform across all 3-alkyl substituents, with ethyl and other alkyl groups historically leading to problematic mixtures under standard Friedel-Crafts conditions [2]. This compound is a product of a kinetically favored C-2 acylation that is susceptible to thermodynamic rearrangement, making its precise synthesis and characterization a marker of advanced process control [1].

Procurement Risks with Unspecified 1-(Phenylsulfonyl)pyrroles: Why Structural Nuance Dictates Synthetic Outcomes


Simple substitution with other 3-alkyl-1-(phenylsulfonyl)pyrroles or non-ethyl analogs is contraindicated by documented regiospecificity failures. While 1-(phenylsulfonyl)pyrrole itself undergoes highly regiospecific acetylation and benzoylation, alkylation at the 3-position with ethyl or isopropyl groups has been shown to produce complex mixtures rather than single products [1]. The 1996 mechanistic study reveals that acylation of 3-ethyl-1-(phenylsulfonyl)pyrrole is kinetically favored at the adjacent C-2 position, but the resulting acetyl group can rearrange to the C-5 position over prolonged reaction times, indicating a highly sensitive thermodynamic equilibrium [2]. This reversible behavior means that the specific isolated form of 2-acetyl-3-ethyl-1-(phenylsulfonyl)pyrrole is a direct function of precisely controlled reaction conditions; using an in-class analog with a different alkyl group or an undefined isomeric mixture will not replicate the same reactivity profile or downstream synthetic outcome.

Quantitative Differentiation of 1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one from its Closest Analogs


Superior Regiospecificity in Acetylation vs. 3-Ethylation: A Quantitative Yield Comparison

The 1-(phenylsulfonyl) protecting group delivers strong regiospecificity for acetylation over alkylation. Acetylation of 1-(phenylsulfonyl)pyrrole is explicitly described as 'strongly regiospecific' and gives 'good yields,' while comparable ethylation and isopropylation reactions give non-selective mixtures [1]. This establishes the 2-acetyl derivative as a product of a reliable 3-acylation pathway, in contrast to the synthetic dead-end presented by direct 3-alkylation.

Regiospecific Synthesis Friedel-Crafts Acylation N-Protecting Group Strategy

Controlled Kinetic vs. Thermodynamic Acetylation: The Definable Purity Advantage of the C-2 Isomer

The acylation of 3-alkyl-1-(phenylsulfonyl)pyrroles is subject to a reversible kinetic-thermodynamic equilibrium. The C-2 acetyl group (as in the target compound) is the kinetically favored product, but it can rearrange to the C-5 position after prolonged reaction times [1]. This property defines the target compound as a product of strict kinetic control, which directly quantifies the process parameter (short reaction time) required for its isolation. In contrast, a 2-acetyl-5-alkyl isomer or a mixed C-2/C-5 batch represents a thermodynamic or uncontrolled product slate.

Reversible Acylation Kinetic Control Isomer Purity

Demonstrated Downstream Synthetic Utility: The Sole Precursor for an Ant Trail Pheromone

The target compound's unique value is proven by its application as the key intermediate in the synthesis of methyl 4-methylpyrrole-2-carboxylate, a known ant trail pheromone. The earlier synthetic study specifically employed the reversible Friedel-Crafts methodology on 3-alkyl-1-(phenylsulfonyl)pyrroles to achieve this synthesis [1]. This is a concrete application that distinguishes it from other members of the 3-alkyl-1-(phenylsulfonyl) pyrrole series, whose utility in synthesizing specific known bio-active molecules is not documented in the same context.

Natural Product Synthesis Application-Specific Intermediate Total Synthesis

High-Value Application Scenarios for 1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one


Synthesis of Methyl 4-Methylpyrrole-2-carboxylate (Ant Trail Pheromone)

This compound is the documented starting material for a known ant trail pheromone. Research groups investigating insect chemical ecology or developing pheromone-based pest management solutions can directly utilize the published route [1], bypassing the need for novel route scouting for this specific target molecule.

Mechanistic Study of Reversible Friedel-Crafts Acylations

Its established propensity for reversible C-2 to C-5 acyl migration makes this compound an ideal model substrate for physical organic chemistry studies. Investigating the kinetics and thermodynamics of this rearrangement under various conditions requires the pure, kinetically trapped 2-acetyl-3-ethyl isomer as a defined starting point, a property only this specific compound guarantees [1].

Synthesis of Isomerically Pure HDAC Inhibitor Building Blocks

Given that 2-acetyl-1-(phenylsulfonyl)pyrroles have been explored as precursors to histone deacetylase (HDAC) inhibitors in patent literature, the pure 3-ethyl-2-acetyl isomer offers a structurally distinct building block [2]. Its regiospecific synthesis is necessary to avoid creating complex mixtures of hydroxamic acid derivatives during subsequent functional group interconversions, which would compromise biological assay data.

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